4-methoxy-N-{[(4-methoxyphenyl)formamido](3-phenoxyphenyl)methyl}benzamide
Description
This compound belongs to the benzamide class, characterized by a central benzamide scaffold substituted with methoxy groups and a complex formamido-phenoxyphenyl moiety. Its structure includes:
- 4-Methoxybenzamide backbone: Aromatic ring with a methoxy (-OCH₃) group at the para position.
- 3-Phenoxyphenyl substituent: A phenoxy group attached to a phenyl ring at the meta position, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-34-23-15-11-20(12-16-23)28(32)30-27(31-29(33)21-13-17-24(35-2)18-14-21)22-7-6-10-26(19-22)36-25-8-4-3-5-9-25/h3-19,27H,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKPVVDZQNCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-methoxybenzoic acid with an amine under dehydrating conditions to form the benzamide.
Introduction of the Formamido Group: The formamido group can be introduced by reacting the benzamide with formic acid or a formylating agent.
Attachment of the Phenoxyphenyl Group: This step involves the coupling of the phenoxyphenyl group to the benzamide core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The target compound exhibits greater steric bulk due to the 3-phenoxyphenyl group compared to simpler analogues like 4-methoxy-N-(4-methoxyphenyl)benzamide .
- Heterocyclic derivatives (e.g., LMM5 ) introduce additional hydrogen-bonding sites, which may enhance biological activity.
Physicochemical Properties
- Melting Points : Simpler benzamides (e.g., 4-methoxy-N-(3-methylphenyl)benzamide ) melt at ~200–220°C, while bulkier derivatives (e.g., LMM5 ) exceed 250°C. The target compound’s melting point is expected to align with high-molecular-weight analogues (>250°C).
- Solubility: Methoxy groups improve aqueous solubility, but the 3-phenoxyphenyl group in the target compound may reduce it due to hydrophobicity .
Biological Activity
4-Methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.
- IUPAC Name : 4-Methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide
- Molecular Formula : C29H28N2O4
- Molecular Weight : 468.5 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of benzamide, including 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide, exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy-N-{...} | MCF-7 | 3.1 | |
| 4-Methoxy-N-{...} | HCT 116 | 3.7 | |
| 4-Methoxy-N-{...} | HEK 293 | 5.3 |
These results suggest that the compound may selectively inhibit the growth of cancer cells, particularly in breast cancer (MCF-7) and colorectal cancer (HCT 116).
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for its antiviral potential, particularly against Hepatitis B Virus (HBV). A related derivative demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating a promising avenue for further research in antiviral therapies.
Table 2: Antiviral Activity Against HBV
| Compound | Virus Type | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| IMB-0523 | Wild-type HBV | 1.99 | 58 | |
| IMB-0523 | Drug-resistant HBV | 3.30 | - |
The proposed mechanism of action for the anticancer effects involves the modulation of intracellular pathways that regulate cell proliferation and apoptosis. Specifically, compounds like those derived from benzamide are known to increase levels of APOBEC3G, an enzyme that inhibits viral replication and may also play a role in tumor suppression.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzamide derivatives, including the target compound. The study highlighted the importance of structural modifications in enhancing biological activity, leading to improved potency against both cancer cells and viruses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
